molecular formula C18H16N6OS4 B4766193 2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide

2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4766193
M. Wt: 460.6 g/mol
InChI Key: QIMIUUJULNISOW-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a benzothiazole core linked to a 1,2,4-triazole ring via a thiomethyl group. The triazole moiety is substituted with a propenyl group, while the acetamide nitrogen is bonded to a 1,3-thiazol-2-yl group. Such a hybrid structure integrates pharmacophoric elements from benzothiazole (known for antimicrobial and antitumor activity ), 1,2,4-triazole (implicated in enzyme inhibition and metal coordination ), and thiazole (common in bioactive ligands and antibiotics ).

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS4/c1-2-8-24-14(10-28-18-20-12-5-3-4-6-13(12)29-18)22-23-17(24)27-11-15(25)21-16-19-7-9-26-16/h2-7,9H,1,8,10-11H2,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMIUUJULNISOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzothiazole derivatives and triazole derivatives, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include thiols, alkyl halides, and various catalysts to facilitate the formation of the desired heterocyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with varying properties.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of novel heterocyclic compounds and materials.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or agrochemicals.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, through its heterocyclic rings and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural variations and inferred properties of analogous compounds, based on substituent modifications and evidence-derived insights:

Compound ID & Structure Key Substituents Inferred Properties/Bioactivity Reference
Target Compound:
2-[5-(Benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide
- 1,3-Thiazol-2-yl (acetamide)
- Propenyl (triazole)
- Benzothiazole (core)
Likely enhanced binding to thiazole-sensitive targets (e.g., bacterial enzymes ). Propenyl may improve lipophilicity.
2-[5-(Benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(2-hydroxyethyl)acetamide - 2-Hydroxyethyl (acetamide) Increased hydrophilicity; potential for hydrogen bonding, improving solubility .
2-[5-(Benzothiazol-2-ylthiomethyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(3-hydroxypropyl)acetamide - Phenyl (triazole)
- 3-Hydroxypropyl (acetamide)
Bulky phenyl group may enhance π-π stacking; hydroxypropyl could modulate membrane permeability .
2-[5-(Benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(pyridin-3-ylmethyl)acetamide - Pyridin-3-ylmethyl (acetamide) Pyridine’s basicity may influence pharmacokinetics (e.g., blood-brain barrier penetration) .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide - 5-Chloro-thiazole
- Difluorophenyl
Demonstrated inhibition of PFOR enzyme in anaerobic organisms via amide anion conjugation .

Key Observations:

Acetamide Substituent Effects: The 1,3-thiazol-2-yl group in the target compound may confer specificity toward thiazole-binding biological targets, such as bacterial enzymes or receptors . In contrast, analogs with hydroxyalkyl groups (e.g., 2-hydroxyethyl) prioritize solubility, while pyridinylmethyl groups introduce basicity for enhanced bioavailability .

Triazole Substitution :

  • Propenyl groups (allyl) in the target compound likely increase lipophilicity, aiding cellular uptake. Conversely, phenyl-substituted analogs () may stabilize interactions via aromatic stacking but reduce conformational flexibility.

Benzothiazole Core: Benzothiazoles are known for diverse bioactivities, including anticancer (via topoisomerase inhibition) and antimicrobial effects . The thiomethyl linkage to triazole may enhance metabolic stability compared to oxygen-based ethers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(benzothiazol-2-ylthiomethyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]-N-(1,3-thiazol-2-yl)acetamide

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